![molecular formula C14H23NO2 B1486443 [(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine CAS No. 1019567-39-5](/img/structure/B1486443.png)
[(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine
Overview
Description
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, lipids, and other biomolecules. It has also been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in animal models. Additionally, this compound has been shown to have neuroprotective effects, as well as to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
The advantages of using [(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine in laboratory experiments include its low cost, its availability, and its versatility. Additionally, this compound is relatively stable, and it is not toxic to humans or animals. The main limitation of this compound is that its mechanism of action is not yet fully understood.
Future Directions
The future directions for research on [(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine include further studies on its biochemical and physiological effects, its mechanism of action, and its potential applications in laboratory experiments. Additionally, further research could be conducted on its potential uses in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted on its potential applications in biochemistry and molecular biology.
Scientific Research Applications
[(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential applications in biochemistry and molecular biology.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11(2)15-10-12-7-8-13(16-3)14(9-12)17-4/h7-9,11,15H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDUWSLIIHXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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